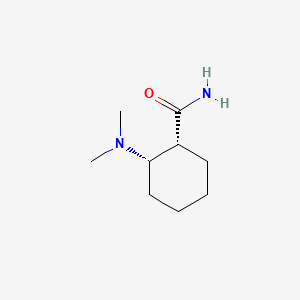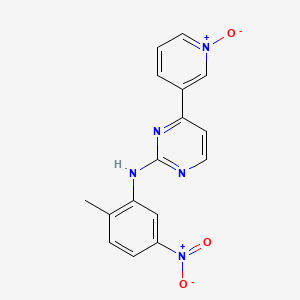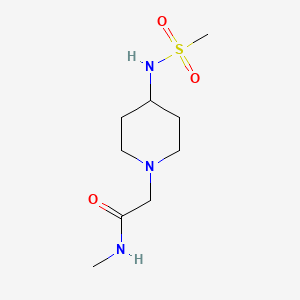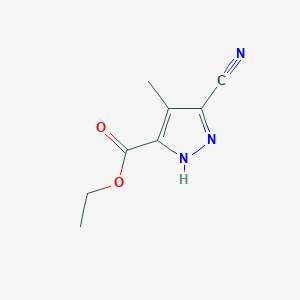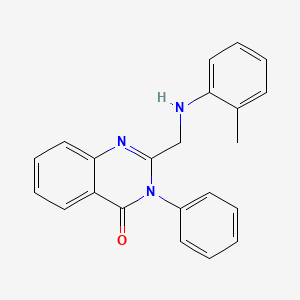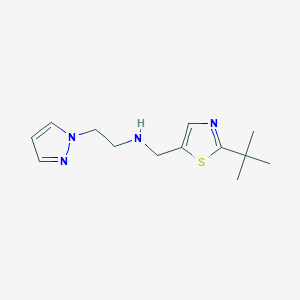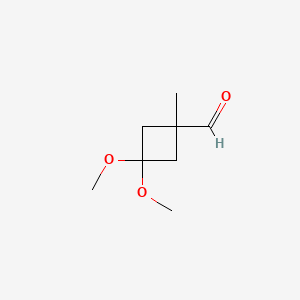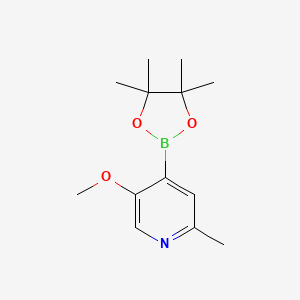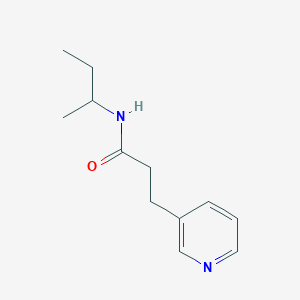
n-(Sec-butyl)-3-(pyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Sec-butyl)-3-(pyridin-3-yl)propanamide: is an organic compound that features a sec-butyl group attached to a propanamide backbone, with a pyridine ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-3-(pyridin-3-yl)propanamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, sec-butylamine and 3-(pyridin-3-yl)propanoic acid, are reacted under amide coupling conditions. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are typical reagents.
Major Products:
Oxidation: Formation of sec-butyl ketone or sec-butyl alcohol.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of halogen or alkoxy groups on the pyridine ring.
Scientific Research Applications
Chemistry: n-(Sec-butyl)-3-(pyridin-3-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of pyridine-containing molecules with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of n-(Sec-butyl)-3-(pyridin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, modulating its activity. The pyridine ring can engage in π-π interactions or hydrogen bonding with the target, while the sec-butyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
n-(Butyl)-3-(pyridin-3-yl)propanamide: Similar structure but with a butyl group instead of a sec-butyl group.
n-(Isobutyl)-3-(pyridin-3-yl)propanamide: Contains an isobutyl group, leading to different steric and electronic properties.
n-(Tert-butyl)-3-(pyridin-3-yl)propanamide: Features a tert-butyl group, which can significantly alter the compound’s reactivity and interactions.
Uniqueness: n-(Sec-butyl)-3-(pyridin-3-yl)propanamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic characteristics. This can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-butan-2-yl-3-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-10(2)14-12(15)7-6-11-5-4-8-13-9-11/h4-5,8-10H,3,6-7H2,1-2H3,(H,14,15) |
InChI Key |
FEDGXBODNNIACE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


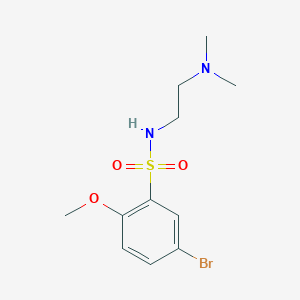
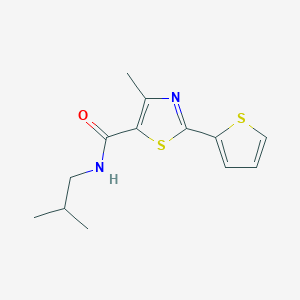
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
